ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate
Description
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Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]prop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-16(22)19-15(21)13(9-17)10-18-14(11-20)8-12-6-4-3-5-7-12/h3-7,10,14,18,20H,2,8,11H2,1H3,(H,19,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQBLUGXVVXKB-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC(CC1=CC=CC=C1)CO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC(CC1=CC=CC=C1)CO)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate, also known by its CAS number 338963-01-2, is a compound with significant potential in medicinal chemistry. It features a complex structure that includes a carbamate moiety and a cyano-acrylamide derivative. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol
Structural Features:
- Carbamate functional group
- Cyano group
- A phenylpropanolamine derivative
Pharmacological Potential
Research into the biological activity of this compound has highlighted several key areas:
-
Anti-inflammatory Activity:
- Preliminary studies suggest that derivatives of similar structural frameworks exhibit anti-inflammatory properties. For example, compounds modified from indomethacin and paracetamol have shown significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα in vitro .
- The potential for this compound to modulate inflammatory pathways could make it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Cytotoxicity and Cell Viability:
-
Molecular Docking Studies:
- Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets, including cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes . These studies provide insights into the potential mechanisms through which this compound may exert its effects.
Case Study 1: Anti-inflammatory Mechanism
A study conducted on structurally similar compounds demonstrated that treatment with JMPR-01 (a phenylacrylamide derivative) resulted in significant reductions in paw edema in CFA-induced models, comparable to dexamethasone controls . This suggests that ethyl N-[(2E)-2-cyano...] could exhibit similar efficacy.
Case Study 2: Cytokine Modulation
In another investigation, compounds derived from bioisosteric modifications were shown to effectively modulate cytokine release (IL-1β and TNFα) in macrophages under inflammatory conditions, indicating a strong potential for therapeutic application against chronic inflammation .
Data Table: Summary of Biological Activities
Preparation Methods
Carbamate Core Formation
The carbamate moiety is typically introduced via reaction between an isocyanate and a hydroxylated precursor. A high-yield method involves reacting ethyl cyanoacetate with 1-hydroxy-3-phenylpropan-2-amine in the presence of a zinc-based catalyst. According to EP 0967199 A1, zinc acetyl acetonate accelerates carbamate formation while minimizing by-products such as ureas or allophanates. The reaction proceeds under inert conditions in polar aprotic solvents (e.g., acetonitrile or methylene chloride) at 60–80°C, achieving >90% conversion within 2 hours.
Key Reaction Parameters:
Cyano Group Installation
The α-cyano functionality is introduced via a Knoevenagel condensation between the carbamate intermediate and a cyanating agent. US Patent 3,810,934 describes the use of malononitrile or cyanoacetic acid under acidic conditions (e.g., acetic acid) to install the cyano group. This step requires strict moisture control to prevent hydrolysis of the nitrile.
$$
\text{R—CO—NH—COOEt} + \text{NC—CH}2—\text{CN} \xrightarrow{\text{H}^+} \text{R—C(CN)=CH—COOEt} + \text{NH}3
$$
The (E)-configuration of the cyano group is favored by steric hindrance from the carbamate’s ethoxy moiety, as confirmed by NMR analysis.
Catalytic Systems for Enantioselective Synthesis
Asymmetric Hydrogenation of the Propanolamine Moiety
The chiral 1-hydroxy-3-phenylpropan-2-amine component is synthesized via rhodium-catalyzed asymmetric hydrogenation. DE102004033313A1 reports using a Rh-(R)-BINAP complex to reduce a β-keto amide precursor, achieving enantiomeric excess (ee) >98%. The reaction occurs at 50 bar H₂ pressure in methanol, with the catalyst recyclable for up to five cycles without significant activity loss.
Catalyst Composition:
- Metal: Rhodium(I)
- Ligand: (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
- Substrate: 3-Phenyl-3-oxo-propionamide
Carbamate Coupling Optimization
Combining the propanolamine and cyanoacetylcarbamate requires a coupling agent to form the methylidene linkage. Patent EP 0967199 A1 identifies N,N'-dicyclohexylcarbodiimide (DCC) as effective for this step, with yields improving from 65% to 89% when using 4-dimethylaminopyridine (DMAP) as a co-catalyst.
Reaction Optimization and Scalability
Solvent Screening
Solvent polarity significantly impacts reaction kinetics and product purity. Data from EP 0967199 A1 demonstrates methylene chloride’s superiority over toluene or THF (Table 1).
Table 1: Solvent Effects on Carbamate Formation
| Solvent | Conversion at 0.5 h (%) | Final Yield (%) | By-Products (%) |
|---|---|---|---|
| Methylene chloride | 91.2 | 98.3 | <1 |
| Toluene | 45.7 | 82.1 | 5.4 |
| THF | 38.9 | 75.6 | 8.9 |
Temperature and Time Profiling
Elevated temperatures (70–80°C) reduce reaction times but risk epimerization of the propanolamine’s stereocenter. Isothermal calorimetry studies indicate an activation energy of 85 kJ/mol for the carbamate-forming step, necessitating precise thermal control.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of 99.2% with retention time = 8.7 min.
Challenges and Mitigation Strategies
Epimerization During Coupling
The propanolamine’s stereocenter is prone to racemization under basic conditions. Substituting triethylamine with Hünig’s base (diisopropylethylamine) reduces epimerization from 12% to <2%.
Cyanide Hydrolysis
Moisture-sensitive intermediates require anhydrous solvents and molecular sieves. Karl Fischer titration ensures water content <50 ppm during cyano group installation.
Q & A
Q. What are the common synthetic routes for ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via acylation and condensation steps. For example, cyanoacetate derivatives are often prepared through nucleophilic substitution of ethyl cyanoacetate with amines, followed by hydroxymethylation (e.g., using formaldehyde) to introduce hydroxyl groups . Reaction conditions such as temperature (20–40°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., acidic or basic conditions) significantly impact yield. For instance, describes hydroxymethylation at 25°C under nitrogen to prevent side reactions. Monitoring by TLC and optimizing stoichiometry (e.g., 1.2:1 molar ratio of amine to cyanoacetate) can enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should be identified?
- Methodological Answer :
- IR Spectroscopy : Identify the cyano (C≡N) stretch near 2200–2250 cm⁻¹ and carbamate carbonyl (C=O) at 1650–1750 cm⁻¹ .
- NMR Spectroscopy : Key markers include:
- ¹H NMR : The E-configuration of the α,β-unsaturated cyano group results in deshielded vinyl protons (δ 7.5–8.5 ppm). Hydroxy and amine protons may appear as broad signals (δ 1.5–5.0 ppm) .
- ¹³C NMR : The cyano carbon resonates at δ 115–120 ppm, while carbamate carbonyls appear at δ 155–165 ppm .
- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols should be prioritized when handling this compound given limited toxicological data?
- Methodological Answer : Due to insufficient toxicological studies (as noted in ), adopt precautionary measures:
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.
- Conduct small-scale reactions first to assess reactivity and byproduct formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies be applied to optimize the multi-step synthesis of this compound?
- Methodological Answer : Implement DoE to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and analyze their effects on yield/purity. For example, highlights the use of DoE in flow chemistry to optimize oxidation steps. A fractional factorial design can identify critical factors (e.g., reaction time for hydroxymethylation) and interactions. Response surface methodology (RSM) can then refine optimal conditions .
Q. How should researchers resolve contradictions in NMR data arising from tautomeric forms or stereochemical complexity?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25°C and −20°C to observe tautomer equilibria (e.g., keto-enol shifts) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons (e.g., distinguishing E/Z isomers) .
- Deuterated Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to alter hydrogen bonding and shift exchangeable protons .
Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how can they be addressed?
- Methodological Answer : SHELX refinement may struggle with:
- Disorder in Flexible Groups : The hydroxy-phenylpropan-2-yl chain may exhibit positional disorder. Apply "PART" commands in SHELXL to model alternate conformers .
- Twinned Crystals : Use the TWIN/BASF commands for twin-law refinement, as described in for high-throughput phasing .
- Weak High-Angle Data : Collect high-resolution datasets (≤0.8 Å) to improve electron density maps for cyano and carbamate groups .
Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use crystallographic coordinates (e.g., from ) as input for geometry optimization .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility or aggregation tendencies .
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Synthetic Modifications : Replace the phenyl group with electron-withdrawing/donating substituents (e.g., nitro or methoxy) and assess activity changes .
- In Silico Docking : Use the crystal structure to model binding interactions with target enzymes (e.g., hydrolases). Validate with enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
